molecular formula C51H44Cl2N4O6 B611501 (2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid CAS No. 1187061-63-7

(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid

Cat. No. B611501
M. Wt: 879.84
InChI Key: ZXJQFMYVTDGFTB-OCCUAKHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TT15 is an agonist of the GLP-1R.

Scientific Research Applications

Correction to the Glucagon-Like Peptide-1 Receptor Modulation

This compound has been referenced in a correction regarding its structure in the context of modulating the glucagon-like peptide-1 receptor. The correct structure is crucial for understanding its role in this biochemical pathway, which has implications in diabetes treatment research (Molecular Pharmacology, 2013).

Applications in Antibacterial Activity

Research into 1,4-benzoxazine analogs, which share structural similarities with the compound , has demonstrated effectiveness in antibacterial activity. These compounds were evaluated against various bacterial strains, indicating their potential use in antimicrobial studies (Asian Journal of Research in Chemistry, 2012).

Synthesis and Biological Studies

Similar compounds, specifically triazolo-/thiadiazolo-benzoxazines, have been synthesized and analyzed for their antibacterial activities. These studies contribute to a broader understanding of the applications of benzoxazine derivatives in developing new antibacterial agents (Acta poloniae pharmaceutica, 2012).

Antidiabetic and Antihyperlipidemic Properties

Research into N-(2-benzoylphenyl)-L-tyrosine derivatives, which are structurally related to the specified compound, has shown that these can act as potent PPARgamma agonists. This highlights their potential as antidiabetic and antihyperlipidemic agents, which could be relevant to the compound (Journal of medicinal chemistry, 1998).

Antimicrobial Evaluation of Related Compounds

Studies on quinazolinone derivatives, which share a benzoxazine component, have shown antimicrobial properties. This suggests a possible research avenue for the compound in the field of antimicrobial drug development (Medicinal Chemistry Research, 2013).

properties

CAS RN

1187061-63-7

Product Name

(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid

Molecular Formula

C51H44Cl2N4O6

Molecular Weight

879.84

IUPAC Name

4'-(Cyanobiphenyl-4-yl)-2-({[(8S)-3-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxo-7-(phenylcarbonyl)-2,3,6,7,8,9-nexahydro-1H-[1,4]oxazino[3,2-G]isoquinolin-8-yl]carbonyl}amino)propanoic acid; (aS)-4'-cyano-a-[[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2,3,6,7,8,9-hexahydro-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl](2S)-3-(-1H-pyrido[4,3-g][1,4]benzoxazin-8-yl]carbonyl]amino]-[1,1'-Biphenyl]-4-propanoic acid

InChI

InChI=1S/C51H44Cl2N4O6/c1-3-44(36-7-5-4-6-8-36)57-29-39-27-47-45(56(2)50(59)48(63-47)37-18-20-40(21-19-37)62-30-33-13-22-41(52)42(53)23-33)25-38(39)26-46(57)49(58)55-43(51(60)61)24-31-9-14-34(15-10-31)35-16-11-32(28-54)12-17-35/h4-23,25,27,43-44,46,48H,3,24,26,29-30H2,1-2H3,(H,55,58)(H,60,61)/t43-,44-,46-,48-/m0/s1

InChI Key

ZXJQFMYVTDGFTB-OCCUAKHKSA-N

SMILES

O=C(N[C@@H](CC1=CC=C(C2=CC=C(C#N)C=C2)C=C1)C(O)=O)[C@H](C3)N([C@H](C4=CC=CC=C4)CC)CC(C3=C5)=CC6=C5N(C)C([C@@H](O6)C(C=C7)=CC=C7OCC8=CC(Cl)=C(Cl)C=C8)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TT-15;  TT 15;  TT15

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid
Reactant of Route 2
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid
Reactant of Route 3
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid
Reactant of Route 4
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid
Reactant of Route 5
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid
Reactant of Route 6
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid

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